Ionization‑Dependent Solubility Advantage: Predicted pKa Comparison with Parent 5‑Bromo‑7‑Azaindole
The target compound bears a dimethylamino group with a predicted pKa of 13.16 ± 0.40, rendering the side‑chain >99.9% protonated at physiological pH (7.4) . In contrast, the parent 5‑bromo‑7‑azaindole lacks a basic side‑chain; its pyridinic nitrogen has a predicted pKa of 6.25 ± 0.20, meaning it is predominantly neutral at pH 7.4 . This difference of ~7 pKa units corresponds to a >10⁷‑fold difference in the equilibrium concentration of the ionized species, directly predicting markedly higher aqueous solubility and dramatically different logD₇.₄ for the target compound compared to the parent scaffold.
| Evidence Dimension | Predicted pKa of the basic side‑chain (target) vs. pyridinic nitrogen (parent) |
|---|---|
| Target Compound Data | pKa (predicted) = 13.16 ± 0.40 for the dimethylamino group |
| Comparator Or Baseline | 5‑Bromo‑7‑azaindole (CAS 183208‑35‑7): pKa (predicted) = 6.25 ± 0.20 for the pyridinic nitrogen |
| Quantified Difference | ΔpKa ≈ 6.9 units; >7 orders of magnitude difference in ionized fraction at pH 7.4 |
| Conditions | Predicted values from ChemicalBook; 25 °C, aqueous |
Why This Matters
This ionization difference means the target compound will be vastly more water‑soluble than the parent scaffold at biorelevant pH, enabling formulation strategies and biological assay conditions that are impossible with the neutral parent.
